(5-Chloro-3-methyl-1-benzofuran-2-yl)methanamine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

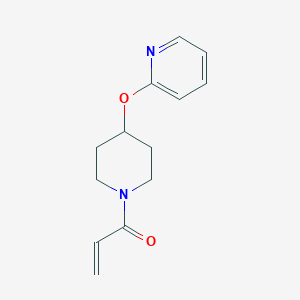

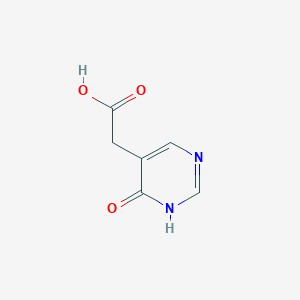

“(5-Chloro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 2260932-78-1 . It has a molecular weight of 232.11 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of benzofuran derivatives often involves the cyclization of ortho-hydroxystilbenes, which can be mediated by hypervalent iodine reagents . Other methods include the Ru-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols , and the reactions of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones .Molecular Structure Analysis

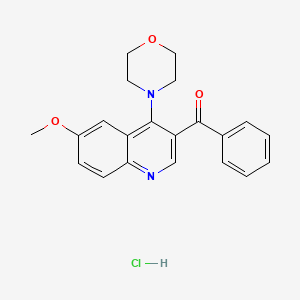

The InChI Code of this compound is 1S/C10H10ClNO.ClH/c1-6-8-4-7(11)2-3-9(8)13-10(6)5-12;/h2-4H,5,12H2,1H3;1H . This indicates the presence of a benzofuran ring, a chlorine atom, and a methyl group in the structure.Chemical Reactions Analysis

While specific chemical reactions involving “(5-Chloro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride” are not mentioned in the search results, benzofuran derivatives in general have been shown to undergo various reactions. For example, they can participate in Sonogashira cross-coupling reactions catalyzed by palladium nanoparticles . They can also undergo hydroalkoxylation reactions catalyzed by indium (III) halides .Physical And Chemical Properties Analysis

“(5-Chloro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 232.11 .科学的研究の応用

Anticancer Activity

Benzofuran derivatives, including compounds like EN300-6733497, have been studied for their potential anticancer properties. These compounds can inhibit pathways involved in tumor growth and metastasis. For instance, some benzofuran derivatives have been designed to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is crucial in the carcinogenesis of tumor protein p53 .

Anti-Hepatitis C Virus Activity

Recent discoveries have shown that certain benzofuran compounds exhibit anti-hepatitis C virus activity. These compounds are being explored as potential therapeutic drugs for hepatitis C, highlighting the versatility of benzofuran derivatives in antiviral research .

Antibacterial Properties

Benzofuran derivatives are also being investigated for their antibacterial properties. The structural complexity of benzofuran allows for the synthesis of compounds that can target various bacterial strains, potentially leading to new classes of antibiotics .

Antioxidative Effects

The antioxidative properties of benzofuran derivatives make them candidates for research into diseases caused by oxidative stress. These compounds could play a role in developing treatments for conditions like neurodegenerative diseases .

Synthesis of Compound Libraries

Benzofuran derivatives are used in the synthesis of compound libraries due to their reactivity. This application is particularly relevant in medicinal chemistry, where high-throughput screening of compounds is essential for drug discovery .

Inertial Measurement/Navigation Systems

While not directly related to the compound , the designation “EN300” is also associated with precision fiber optic inertial measurement/navigation units. These systems are used in applications where GPS is unavailable or denied, such as in drones, aeronautics, and oil and gas exploration .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

特性

IUPAC Name |

(5-chloro-3-methyl-1-benzofuran-2-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO.ClH/c1-6-8-4-7(11)2-3-9(8)13-10(6)5-12;/h2-4H,5,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKSRETSQVGZVTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)Cl)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2878047.png)

![5-bromo-6-fluoro-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2878051.png)

![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-propan-2-ylurea](/img/structure/B2878056.png)

![N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2878059.png)

![N-[3-(morpholin-4-yl)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine](/img/structure/B2878062.png)

![ethyl 4-(2-((2-((3,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2878064.png)